2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane

Organic Peroxide Kinetics Free Radical Initiation Thermal Decomposition

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane (CAS 13052-09-0), also known as Luperox 256 or Trigonox 141, is a symmetrical bifunctional dialkyl peroxide belonging to the perester subclass. With two thermally labile peroxide groups of equal reactivity within a single molecule (C24H46O6, MW 430.6 g/mol), it functions as a free-radical initiator capable of generating di-radicals upon thermal decomposition.

Molecular Formula C24H46O6
Molecular Weight 430.6 g/mol
CAS No. 13052-09-0
Cat. No. B077869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane
CAS13052-09-0
Molecular FormulaC24H46O6
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC
InChIInChI=1S/C24H46O6/c1-9-13-15-19(11-3)21(25)27-29-23(5,6)17-18-24(7,8)30-28-22(26)20(12-4)16-14-10-2/h19-20H,9-18H2,1-8H3
InChIKeyJUIBLDFFVYKUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane (CAS 13052-09-0): A Difunctional Perester Initiator for Demanding Radical Polymerizations


2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane (CAS 13052-09-0), also known as Luperox 256 or Trigonox 141, is a symmetrical bifunctional dialkyl peroxide belonging to the perester subclass [1]. With two thermally labile peroxide groups of equal reactivity within a single molecule (C24H46O6, MW 430.6 g/mol), it functions as a free-radical initiator capable of generating di-radicals upon thermal decomposition . This bifunctional architecture fundamentally distinguishes it from conventional monofunctional peresters such as tert-butyl peroxy-2-ethylhexanoate (Luperox 26/TBPEH), enabling stepwise radical generation that influences polymerization kinetics, molecular weight development, and crosslinking density in ways that cannot be replicated by simply doubling the concentration of a monofunctional analog .

Why 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane Cannot Be Replaced by a Monofunctional Perester at Double Loading


A common procurement misconception is that a bifunctional initiator can be substituted by twice the molar quantity of its monofunctional counterpart. This fails because the two peroxide groups on the same molecular backbone generate radicals in close spatial and temporal proximity, fundamentally altering the kinetic chain architecture . In SMC/BMC thermoset curing, Luperox 256 achieves an equivalent cure cycle at 50% lower loading than the monofunctional Luperox 26 . In styrene/polybutadiene bulk polymerization, the bifunctional L-256 shortens prepolymerization time by ~38% relative to the monofunctional TBPO while simultaneously promoting phase inversion and rubber grafting at lower monomer conversions [1]. These performance gaps arise from the di-radical mechanism—not from a simple doubling of active oxygen content—meaning that direct molar substitution of a monofunctional initiator will not reproduce the process efficiency, molecular weight distribution, or mechanical property profile obtained with this compound [1].

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane: Quantitative Differentiation Evidence Against Closest Analogs


Half-Life Temperature: Faster Low-Temperature Decomposition vs. tert-Butyl Peroxy-2-ethylhexanoate (Luperox 26/TBPEH)

The target compound exhibits a lower 1-hour half-life temperature than the monofunctional analog tert-butyl peroxy-2-ethylhexanoate (Luperox 26/TBPEH, CAS 3006-82-4), indicating more rapid radical generation at a given process temperature [1]. Specifically, the 1-hour half-life of 2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is 86°C, compared to 91°C for Luperox 26 [2]. This 5°C differential is consistent across the 0.1-hour and 10-hour half-life benchmarks as well [1][2]. The lower half-life temperature translates to faster initiator decomposition and higher radical flux at typical styrene suspension polymerization temperatures (~90°C), enabling either reduced cycle time or lower process temperature relative to the monofunctional comparator .

Organic Peroxide Kinetics Free Radical Initiation Thermal Decomposition

Initiator Loading Efficiency in SMC/BMC: 50% Less Loading vs. Luperox 26 for Equivalent Cure Cycle

In molded composites applications (SMC/BMC), Luperox 256—the commercial formulation of 2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane—delivers an equivalent cure cycle using only half the loading (by weight or molar basis) of its monofunctional analog Luperox 26 (tert-butyl peroxy-2-ethylhexanoate) . This 50% loading reduction is explicitly stated by the manufacturer Arkema as a direct consequence of the difunctional architecture, which generates a di-radical that propagates curing through both peroxide termini, yielding higher molecular weight polymers and better mechanical properties in the cured composite .

Sheet Molding Compound Bulk Molding Compound Thermoset Composites Unsaturated Polyester Curing

Prepolymerization Time Reduction in HIPS Production: ~38% Shorter vs. Monofunctional TBPO

In a direct comparative study of initiators for the bulk polymerization of styrene in the presence of polybutadiene (the HIPS process), the bifunctional initiator L-256 (2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane) shortened prepolymerization time by approximately 38% compared to the monofunctional initiator tert-butyl peroctoate (TBPO), without adversely affecting the final molecular characteristics of the product [1]. Furthermore, L-256 uniquely induced phase inversion and promoted rubber grafting at lower monomer conversions than TBPO [1]. Another bifunctional initiator tested in the same study, L-118 (2,5-dimethyl-2,5-bis(benzoylperoxy)hexane), also reduced prepolymerization time but was less effective than L-256 in promoting rubber grafting [1].

High-Impact Polystyrene Bulk Polymerization Phase Inversion Rubber Grafting

Initiator Efficiency Factor Approaches Unity at 80–100°C, Minimizing Cage Recombination Losses

The initiator efficiency factor (f) for 2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane in bulk styrene polymerization was determined by DSC kinetic analysis to be close to 1 (near unity) over the temperature range of 80–100°C, decreasing only at temperatures above 100°C where thermal initiation becomes significant [1]. In contrast, conventional monofunctional dialkyl peroxide and perester initiators typically exhibit efficiency factors in the range of 0.5–0.8 due to cage recombination of primary radicals before they can initiate polymer chains [2]. The near-unity efficiency of this bifunctional initiator means that virtually every peroxide decomposition event produces radicals that successfully initiate polymerization, minimizing wasted initiator.

Initiator Efficiency Cage Recombination Radical Polymerization Kinetics DSC Kinetic Analysis

Activation Energy of Decomposition: 130.88 kJ/mol Enables Steeper Thermal Response vs. TBPO (124.9 kJ/mol)

The activation energy (Ea) for thermal decomposition of 2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is 130.88 kJ/mol, as determined from half-life temperature measurements in chlorobenzene . This is approximately 6 kJ/mol higher than the Ea of the monofunctional analog tert-butyl peroxy-2-ethylhexanoate (TBPO), which has an Ea of 124.9 kJ/mol [1]. The higher activation energy indicates a steeper temperature dependence of the decomposition rate constant: a given increase in process temperature will produce a larger relative increase in radical generation rate for the target compound compared to TBPO. This property is particularly valuable in processes that require rapid initiation onset within a narrow temperature window, such as hot press molding of SMC/BMC at 120–160°C .

Decomposition Kinetics Activation Energy Process Control Thermal Stability

Optimal Application Scenarios for 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane Based on Quantitative Evidence


SMC/BMC Thermoset Composite Molding with Reduced Initiator Cost and Improved Mechanical Properties

In Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC) manufacturing, formulators can replace Luperox 26 (tert-butyl peroxy-2-ethylhexanoate) with Luperox 256 at 50% lower loading while maintaining or improving cure cycle times . The di-radical mechanism yields higher molecular weight polymers in the cured matrix, translating to better mechanical properties of the finished composite part . The activation energy of 130.88 kJ/mol provides a sharp thermal decomposition profile well-suited to the 120–160°C processing window typical of hot press molding . This scenario is directly supported by manufacturer performance data and kinetic evidence.

High-Impact Polystyrene (HIPS) Production with 38% Faster Prepolymerization Throughput

In the bulk polymerization of styrene with polybutadiene for HIPS production, employing 2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane (L-256) as the initiator reduces prepolymerization time by approximately 38% compared to the monofunctional initiator TBPO, directly increasing reactor throughput without capital investment [1]. Additionally, L-256 promotes phase inversion and rubber grafting at lower monomer conversions than TBPO, which can improve the dispersion of the rubber phase and the impact resistance of the final HIPS product [1]. L-256 also outperforms the alternative bifunctional initiator L-118 in grafting efficiency, making it the preferred choice when rubber grafting quality is critical [1].

Styrene Suspension Polymerization for Higher Molecular Weight Polystyrene at Reduced Cycle Time

In styrene suspension polymerization at approximately 90°C, Trigonox 141 exhibits activity comparable to dibenzoyl peroxide (BPO) but produces higher molecular weight polystyrene due to its bifunctional structure . When targeting a given molecular weight specification, this translates to a reduction in polymerization time . The lower 1-hour half-life temperature of 86°C (vs. 91°C for TBPEH) ensures rapid radical generation at the typical 90°C operating temperature, while the near-unity initiator efficiency factor at 80–100°C minimizes peroxide waste to cage recombination [2]. This combination of faster kinetics and higher efficiency makes the compound particularly suitable for suspension processes where cycle time and polymer molecular weight are both critical quality and economic parameters.

High-Temperature Curing of Unsaturated Polyester and Vinyl Ester Resins for Class A Surface Finishes

For unsaturated polyester (UP) and vinyl ester resin formulations requiring high-temperature cure (120–160°C) with demanding surface quality requirements, Trigonox 141 is preferentially used in combination with low-reactivity peroxides such as Trigonox C or Trigonox BPIC-C75 . This combination enables optimal SMC formulations that achieve Class A surface finish at short molding times . The bifunctional initiator provides rapid initial cure through its di-radical mechanism, while the co-initiator ensures complete cure through the thickness of the part. The higher activation energy (130.88 kJ/mol) relative to monofunctional peresters ensures that the initiator remains latent during compound storage and handling, then decomposes rapidly upon reaching molding temperature .

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